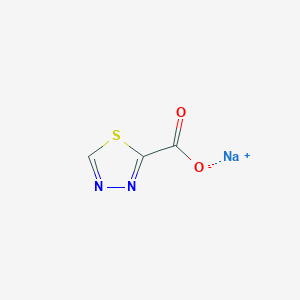
Sodium 1,3,4-thiadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,3,4-thiadiazole-2-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate tricarbonyl precursors using reagents such as Lawesson’s reagent or phosphorus pentasulfide . The reaction conditions often require a solvent like ethanol and a base such as triethylamine . The general reaction scheme can be represented as follows:
Cyclization of Diacylhydrazides: Diacylhydrazides react with a sulfur source (e.g., phosphorus pentasulfide) to form the thiadiazole ring.
Formation of Sodium Salt: The resulting thiadiazole is then treated with sodium hydroxide to form the sodium salt of 1,3,4-thiadiazole-2-carboxylate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: Sodium 1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
Sodium 1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of sodium 1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-amine
特性
分子式 |
C3HN2NaO2S |
|---|---|
分子量 |
152.11 g/mol |
IUPAC名 |
sodium;1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C3H2N2O2S.Na/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |
InChIキー |
QNGJRUGCXOCHII-UHFFFAOYSA-M |
正規SMILES |
C1=NN=C(S1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


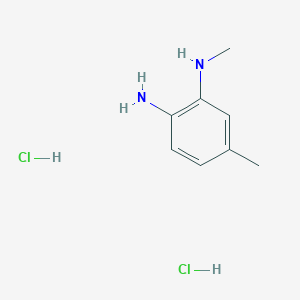
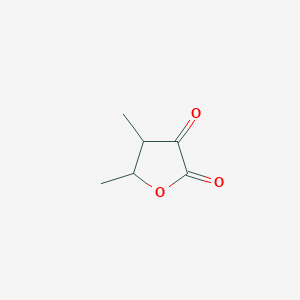
![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)


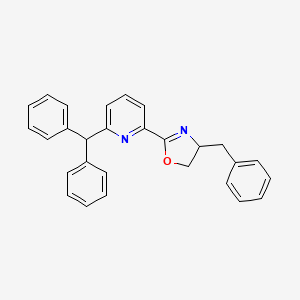
![Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12510390.png)


![E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester](/img/structure/B12510403.png)
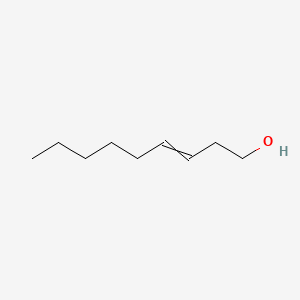
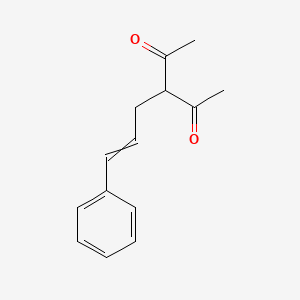
![4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B12510416.png)
![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B12510424.png)
